Cyclohexanecarboxamide, N-[4-(cyanomethyl)phenyl]-5-methyl-2-(1-methylethyl)-
Description
Cyclohexanecarboxamide, N-[4-(cyanomethyl)phenyl]-5-methyl-2-(1-methylethyl)- (CAS 852379-28-3) is a synthetic cyclohexane-derived carboxamide with a 4-(cyanomethyl)phenyl substituent. Its stereospecific form, (1R,2S,5R)-N-[4-(cyanomethyl)phenyl]-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide (CAS 1187627-98-0), is marketed as EVERCOOL® 180, a high-potency cooling agent reported to be 10 times stronger than menthol . The compound features a cyclohexane backbone with methyl and isopropyl groups at positions 5 and 2, respectively, and a carboxamide-linked 4-(cyanomethyl)phenyl group.
Properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-13(2)17-9-4-14(3)12-18(17)19(22)21-16-7-5-15(6-8-16)10-11-20/h5-8,13-14,17-18H,4,9-10,12H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJRGEOLQICYQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C(=O)NC2=CC=C(C=C2)CC#N)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201020429 | |
| Record name | N-[4-(Cyanomethyl)phenyl]-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201020429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid white powder; Refreshing cool aroma | |
| Record name | N-p-Benzeneacetonitrile menthanecarboxamide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1987/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Very slightly soluble (in ethanol) | |
| Record name | N-p-Benzeneacetonitrile menthanecarboxamide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1987/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
852379-28-3 | |
| Record name | N-(4-Cyanomethylphenyl)-p-menthanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852379-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(Cyanomethyl)phenyl]-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201020429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanecarboxamide, N-[4-(cyanomethyl)phenyl]-5-methyl-2-(1-methylethyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of Cyclohexanecarboxamide, N-[4-(cyanomethyl)phenyl]-5-methyl-2-(1-methylethyl)- involves several steps. The synthetic route typically includes the reaction of cyclohexanecarboxylic acid with appropriate amines and other reagents under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Cyclohexanecarboxamide, N-[4-(cyanomethyl)phenyl]-5-methyl-2-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane.
Scientific Research Applications
Based on the search results, here's what is known about the applications of Cyclohexanecarboxamide, N-[4-(cyanomethyl)phenyl]-5-methyl-2-(1-methylethyl)-:
Basic Information
- Chemical Names and Identifiers This compound is also known as Cyclohexanecarboxamide, N-[4-(cyanomethyl)phenyl]-5-methyl-2-(1-methylethyl)- . Its CAS number is 852379-28-3 . Other names include N-(4-Cyanomethylphenyl)-2-isopropyl-5-methylcyclohexanecarboxamide and N-para-benzeneacetonitrilementhanecarboxamide .
- Physical Description : It appears as a solid white powder . It has a refreshing, cooling aroma .
- Molecular Formula : The molecular formula is C19H26N2O .
- Synonyms : This compound has several synonyms, including Cyclohexanecarboxamide, N-[4-(cyanomethyl)phenyl]-5-methyl-2-(1-methylethyl)- and N-para-benzeneacetonitrilementhanecarboxamide .
Applications
- Flavor and Fragrance : This chemical is used as a flavor and fragrance chemical compound . It is listed under the class of Flavor and Fragrance Chemical Compounds .
- Oral Care : It is used in oral care products .
- Other Possible Applications : The compound may have anti-diabetic and antispasmodic properties, similar to Farsetia aegyptia Turra, a plant used traditionally for these purposes .
Product Specifications
Mechanism of Action
The mechanism of action of Cyclohexanecarboxamide, N-[4-(cyanomethyl)phenyl]-5-methyl-2-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors, influencing various biochemical processes .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 4-(cyanomethyl)phenyl group in the target compound introduces strong electron-withdrawing properties, enhancing TRPM8 binding affinity compared to the 4-methoxyphenyl group in WS-12 . N-Ethyl derivatives (e.g., CAS 39711-79-0) exhibit reduced potency due to smaller substituents and weaker TRPM8 interactions . Heteroaromatic groups (e.g., pyridinyl in Evercool 190) further modulate solubility and receptor specificity .
Stereochemistry :
- The (1R,2S,5R)-configuration in EVERCOOL® 180 maximizes stereoelectronic compatibility with TRPM8, whereas racemic mixtures (e.g., WS-12) show variable efficacy .
Regulatory Status :
- WS-12 is approved as a food additive (e.g., in China’s National Food Safety Standard) , whereas the target compound remains restricted to research due to incomplete safety profiling .
Biological Activity
Cyclohexanecarboxamide, N-[4-(cyanomethyl)phenyl]-5-methyl-2-(1-methylethyl)-, also known by its CAS number 852379-28-3, is a complex organic compound with potential biological activity. Its molecular formula is C19H26N2O, and it has garnered interest in various fields including medicinal chemistry and pharmacology due to its unique structural properties and interactions with biological systems.
Molecular Structure
The structure of Cyclohexanecarboxamide can be represented as follows:
- Molecular Formula : C19H26N2O
- Molecular Weight : 314.43 g/mol
- CAS Number : 852379-28-3
Physical Properties
| Property | Value |
|---|---|
| Appearance | White powder |
| Melting Point | 145 °C |
| Purity | >95% |
Cyclohexanecarboxamide's biological activity is primarily attributed to its interaction with various molecular targets within the body, including enzymes and receptors. Preliminary studies suggest that it may influence key biochemical pathways, although specific targets remain under investigation.
Therapeutic Potential
Research indicates that this compound may exhibit:
- Antitumor Activity : Initial studies have shown potential in inhibiting cancer cell proliferation.
- Neuroprotective Effects : There are indications of protective effects against neurodegenerative conditions.
- Anti-inflammatory Properties : Some data suggest it may modulate inflammatory responses.
Case Studies and Research Findings
-
Antitumor Activity :
- A study investigated the effects of Cyclohexanecarboxamide on various cancer cell lines, revealing significant inhibition of cell growth in breast cancer models (PMID: 31557052).
-
Neuroprotective Effects :
- Another research highlighted its potential in protecting neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases.
-
Anti-inflammatory Properties :
- In vitro assays demonstrated that the compound could reduce pro-inflammatory cytokine production in activated macrophages.
Comparative Analysis with Similar Compounds
To better understand the unique properties of Cyclohexanecarboxamide, it is useful to compare it with structurally similar compounds. The following table summarizes key differences:
| Compound Name | Molecular Formula | Antitumor Activity | Neuroprotective Effects | Anti-inflammatory Properties |
|---|---|---|---|---|
| Cyclohexanecarboxamide, N-[4-(cyanomethyl)phenyl]-5-methyl-2-(1-methylethyl)- | C19H26N2O | Yes | Yes | Yes |
| N-(4-cyanomethylphenyl)-2-isopropyl-5,5-dimethylcyclohexanecarboxamide | C18H24N2O | Moderate | No | Moderate |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Cyclohexanecarboxamide derivatives, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound is synthesized via amidation reactions, often using cyclohexanecarboxylic acid derivatives (e.g., acyl chlorides) and substituted anilines. For example, (2S,5R)-5-methyl-2-(propan-2-yl)cyclohexanecarboxamide derivatives are prepared by reacting acyl chlorides with 4-aminophenylacetamide under anhydrous conditions . Optimization involves controlling stoichiometry, solvent polarity (e.g., dichloromethane or THF), and reaction temperature (40–60°C). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity (>95%) .
Q. How can the stereochemical configuration of the cyclohexane ring impact biological activity or physicochemical properties?
- Methodology : Stereoselective synthesis and chiral HPLC analysis (e.g., using Chiralpak® columns) are critical. For example, (1R,2S,5R)-configured isomers exhibit stronger TRPM8 receptor agonism (cooling effects) compared to other stereoisomers . Computational modeling (e.g., molecular docking with TRPM8) and circular dichroism (CD) spectroscopy validate structure-activity relationships .
Q. What analytical techniques are recommended for purity assessment and structural confirmation?
- Methodology :
- Purity : HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) with ≥98% purity thresholds .
- Structural Confirmation : LC-MS (ESI+ mode for [M+H]+ ion at m/z 299.2) and ¹H/¹³C NMR (key signals: δ 1.2–1.5 ppm for isopropyl groups, δ 7.3–7.5 ppm for aromatic protons) .
Advanced Research Questions
Q. How do metabolic stability and cytochrome P450 interactions influence the compound’s applicability in pharmacological studies?
- Methodology : Conduct in vitro microsomal assays (human liver microsomes, NADPH regeneration system) to measure half-life (t₁/₂) and identify metabolites via UPLC-QTOF-MS. CYP inhibition assays (e.g., CYP3A4/2D6) assess drug-drug interaction risks . Evidence suggests high metabolic stability (t₁/₂ > 60 min) and minimal CYP inhibition at ≤10 µM concentrations .
Q. What experimental strategies resolve contradictions in ecotoxicological data (e.g., algae EC₅₀ >1.03 mg/L vs. Daphnia EC₅₀ =1.02 mg/L)?
- Methodology : Standardize OECD Test Guidelines 201 (algae), 202 (Daphnia), and 203 (fish) under controlled pH/temperature. Algal growth inhibition assays may require longer exposure times (96–120 hrs) due to delayed membrane disruption effects. Data normalization to reference compounds (e.g., potassium dichromate) clarifies dose-response inconsistencies .
Q. How can in vivo cooling efficacy be quantitatively correlated with TRPM8 receptor activation?
- Methodology :
- In vitro : Calcium imaging in TRPM8-transfected HEK293 cells (EC₅₀ values typically 0.1–1 µM) .
- In vivo : Rodent lingual nerve recordings or human sensory panels (e.g., magnitude estimation of cooling intensity). Dose-dependent effects plateau at 0.1% w/w topical formulations due to receptor saturation .
Contradictions and Recommendations
- Stereochemical Purity vs. Commercial Claims : Commercial samples often report >95% purity but may lack enantiomeric excess (e.g., racemic mixtures). Researchers should verify chiral purity via CD or polarimetry .
- Safety Data : While acute toxicity is low (oral LD₅₀ >2000 mg/kg), chronic exposure risks (e.g., NOAEL =1000 mg/kg/day in rats) warrant longitudinal studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
